molecular formula C22H25N3O5S B3015647 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-60-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B3015647
CAS No.: 451466-60-7
M. Wt: 443.52
InChI Key: JOFOBYLZNGALIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a sulfanylidene group at position 2, a 4-oxo moiety, and a carboxamide functional group at position 6. The structure includes a 3,4-dimethoxyphenethyl side chain and a 2-methoxyethyl substituent at position 3 (Figure 1). Quinazoline derivatives are notable for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .

Properties

CAS No.

451466-60-7

Molecular Formula

C22H25N3O5S

Molecular Weight

443.52

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O5S/c1-28-11-10-25-21(27)16-6-5-15(13-17(16)24-22(25)31)20(26)23-9-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31)

InChI Key

JOFOBYLZNGALIX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as K284-3419, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H25N3O5S
  • Molecular Weight : 443.52 g/mol
  • IUPAC Name : this compound
  • CAS Number : 451466-60-7

The structure includes a quinazoline core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanylidene moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation.

Key Findings:

  • In vitro Cytotoxicity : The compound was tested against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results demonstrated an IC50 value of approximately 0.096 μM against EGFR inhibition, suggesting potent anticancer activity .
  • Mechanism of Action : Molecular docking studies revealed that the compound effectively binds to the active sites of target proteins involved in tumor growth and metastasis .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. It exhibited significant inhibitory effects against Mycobacterium tuberculosis.

Research Data:

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 12.5 to 0.78 μg/mL against various strains of M. tuberculosis, indicating strong antitubercular activity.
  • Enzyme Inhibition : It was found to inhibit enzymes crucial for the survival of tuberculosis bacteria, making it a candidate for further development as an antitubercular agent.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed through various assays.

Results:

  • DPPH Scavenging Activity : The compound exhibited high DPPH radical scavenging activity, which is indicative of its ability to neutralize free radicals.
  • Comparative Analysis : When compared to standard antioxidants like butylated hydroxytoluene (BHT), it showed promising results in reducing oxidative stress markers in cellular models.

Summary of Biological Activities

Activity TypeResult SummaryReference
AnticancerIC50 = 0.096 μM against EGFR
AntitubercularMIC = 12.5 - 0.78 μg/mL
AntioxidantHigh DPPH scavenging activity

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating various diseases:

  • Breast Cancer Study : A study involving MCF7 cells demonstrated that compounds similar to K284-3419 significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    "The quinazoline scaffold provides a versatile platform for designing potent anticancer agents" .
  • Tuberculosis Treatment : Research on structural analogs indicated that modifications in the quinazoline core could enhance antitubercular activity, paving the way for novel treatments against resistant strains.

Scientific Research Applications

Research indicates that this compound exhibits significant antituberculosis activity . It has been shown to inhibit specific enzymes involved in disease processes, making it a promising candidate for developing new therapeutic agents against tuberculosis and possibly other infectious diseases. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, potentially increasing its efficacy against pathogenic organisms.

Potential Applications

  • Antimicrobial Agent : Its inhibitory effects on enzymes related to tuberculosis suggest that it could be developed as an antimicrobial agent.
  • Cancer Research : There is potential for this compound to exhibit antitumor activity due to structural similarities with other known anticancer agents.
  • Pharmacological Studies : The interactions of this compound with biological macromolecules have been studied, revealing stable complexes with proteins involved in disease pathways. This is crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide:

  • Synthesis Methodologies : Various synthetic routes have been explored to optimize yield and purity. These typically involve multi-step reactions starting from simpler precursors.
  • Biological Evaluations : In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, showcasing its potential as a lead compound for drug development.
  • Molecular Interaction Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, suggesting that it can effectively inhibit specific enzymatic activities associated with disease progression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogues

The target compound shares its quinazoline core with several analogues, though substituent variations dictate functional differences. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison of Quinazoline/Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
Target Compound C₂₅H₂₉N₃O₆S 523.6 3-(2-Methoxyethyl), 3,4-dimethoxyphenethyl, sulfanylidene Quinazoline
7-(3,4-Dimethoxyphenyl)-...-carboxamide C₃₃H₃₄N₂O₄S 554.7 Methylsulfanyl, 4-methylphenyl, tetrahydroquinoline Tetrahydroquinoline
2-{[2-(4-Ethoxyphenyl)...}-carboxamide C₂₇H₃₁N₃O₅S 509.6 Ethoxyphenyl, oxolane-methyl, sulfanyl Quinazoline
N-trans-Coumaroyl Octopamine C₁₇H₁₇NO₅ 315.3 Hydroxy/methoxy phenyl, acrylamide Phenolic amide

Key Observations :

  • Quinazoline vs. Tetrahydroquinoline: The target compound and ’s analogue share a quinazoline core, whereas ’s compound is a tetrahydroquinoline derivative, which may reduce planarity and alter binding interactions .
  • Sulfanyl/Sulfanylidene Groups: The sulfanylidene group in the target compound (vs.
Physicochemical Properties
  • Lipophilicity : The methoxy groups in the target compound likely increase logP compared to hydroxyl-bearing analogues (e.g., ’s compound 2), enhancing blood-brain barrier penetration .
  • Solubility : The carboxamide and sulfanylidene groups may improve aqueous solubility relative to purely aromatic analogues .
Anti-Inflammatory Activity
  • ’s Compound 2 : An acrylamide derivative with anti-inflammatory activity (IC₅₀ = 17.00 μM), surpassing the positive control quercetin .
  • Quinazoline Analogues: Compounds with sulfanyl/sulfanylidene groups (e.g., ) often target cyclooxygenase (COX) or nitric oxide synthase (NOS), suggesting a plausible mechanism for the target compound .
Kinase Inhibition Potential

Quinazoline derivatives are well-documented kinase inhibitors (e.g., EGFR inhibitors). The target compound’s methoxyethyl and dimethoxyphenethyl groups may align with hydrophobic kinase pockets, though further studies are needed .

Q & A

Q. What are the key synthetic pathways for quinazoline derivatives with sulfanylidene and carboxamide substituents?

Methodological Answer: Synthesis typically involves cyclization of anthranilic acid derivatives followed by functionalization. For example, thioxoquinazolinone intermediates (e.g., 2-thioxo-3-phenylquinazolin-4(3H)-one) can be synthesized via condensation of anthranilic acid with thiourea derivatives . Subsequent alkylation or acylation (e.g., using 3,4-dimethoxyphenethyl bromide) introduces substituents. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical. Structural confirmation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to validate sulfanylidene (-S-) and carboxamide (-CONH-) groups.

Q. How is crystallographic data used to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and torsion angles. For related quinazoline derivatives, XRD data (e.g., C=O bond lengths ~1.22 Å, C-S bonds ~1.67 Å) confirm the sulfanylidene moiety and planarity of the quinazoline core . Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize the crystal lattice. Refinement software like SHELX or OLEX2 is used to analyze electron density maps .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

Methodological Answer: SAR studies focus on substituent effects:

  • Methoxy groups : 3,4-Dimethoxy on the phenyl ring enhances lipophilicity and receptor binding (e.g., kinase inhibition), as seen in analogs with IC50 values <1 μM .
  • Sulfanylidene moiety : Replacing -S- with -O- reduces potency, suggesting sulfur’s role in hydrophobic interactions . Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes to targets like tyrosine kinases. Validate via enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Q. What analytical strategies resolve contradictions in spectroscopic data for quinazoline derivatives?

Methodological Answer: Discrepancies in NMR or MS data arise from tautomerism (e.g., keto-enol or thione-thiol forms). Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., sulfanylidene tautomers) by observing peak splitting at low temperatures .
  • High-resolution MS (HRMS) : Differentiates isobaric ions (e.g., [M+H]<sup>+</sup> vs. [M+Na]<sup>+</sup>) with <1 ppm mass accuracy.
  • XRD validation : Resolves ambiguity in substituent positioning (e.g., methoxyethyl vs. ethoxymethyl) .

Q. How do reaction conditions influence yield in the synthesis of this compound?

Methodological Answer: Critical factors include:

  • Solvent polarity : DMF or DMSO improves solubility of intermediates but may promote side reactions (e.g., hydrolysis of carboxamide).
  • Catalysts : PdCl2(PPh3)2 enhances Suzuki coupling for aryl boronic acids (yield >80% vs. <50% without catalyst) .
  • Temperature : Cyclization at 80–100°C optimizes quinazoline ring formation (monitored via <sup>1</sup>H NMR).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.